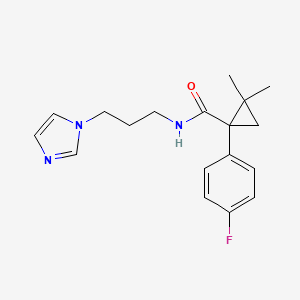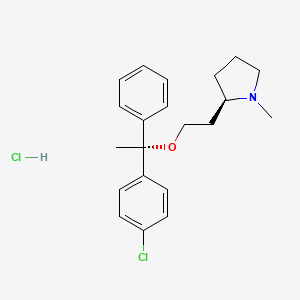![molecular formula C21H21N3O4 B10815160 Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)
Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL3092523 is a chemical compound known for its role as a relatively non-selective poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have garnered significant attention in the field of cancer research due to their potential to interfere with DNA repair mechanisms in cancer cells, thereby promoting cell death.
Analyse Chemischer Reaktionen
CHEMBL3092523, like many organic compounds, can undergo various types of chemical reactions. These include:
Oxidation: The compound may undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: Substitution reactions, where one functional group is replaced by another, are common.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CHEMBL3092523 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the study of PARP inhibitors.
Biology: In biological research, it helps in understanding the role of PARP enzymes in DNA repair mechanisms.
Medicine: Its primary application is in cancer research, where it is studied for its potential to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells.
Industry: While its industrial applications are limited, it may be used in the development of new pharmacological agents.
Wirkmechanismus
The mechanism of action of CHEMBL3092523 involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of single-strand breaks in DNA. By inhibiting these enzymes, CHEMBL3092523 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately promoting cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair due to their high rate of replication and mutation.
Vergleich Mit ähnlichen Verbindungen
CHEMBL3092523 can be compared with other PARP inhibitors, such as:
Olaparib: A well-known PARP inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP inhibitor with applications in cancer therapy.
Niraparib: Used in the treatment of certain types of ovarian cancer.
Uniqueness: CHEMBL3092523 is unique in its relatively non-selective inhibition of PARP enzymes, which may limit its potency and selectivity compared to other more targeted PARP inhibitors.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H21N3O4/c1-28-21(27)17(13-14-7-3-2-4-8-14)23-19(25)12-11-18-22-16-10-6-5-9-15(16)20(26)24-18/h2-10,17H,11-13H2,1H3,(H,23,25)(H,22,24,26)/t17-/m0/s1 |
InChI-Schlüssel |
VBHDTUSGPSUCNL-KRWDZBQOSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
![2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid](/img/structure/B10815096.png)
![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)

![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)